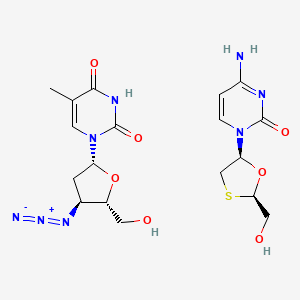

Lamivudine and zidovudine

Description

Properties

CAS No. |

165456-81-5 |

|---|---|

Molecular Formula |

C18H24N8O7S |

Molecular Weight |

496.5 g/mol |

IUPAC Name |

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N5O4.C8H11N3O3S/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8;9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h3,6-8,16H,2,4H2,1H3,(H,12,17,18);1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,8+;6-,7+/m00/s1 |

InChI Key |

LHCOVOKZWQYODM-CPEOKENHSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-].C1C(OC(S1)CO)N2C=CC(=NC2=O)N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-].C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-].C1C(OC(S1)CO)N2C=CC(=NC2=O)N |

Other CAS No. |

165456-81-5 |

Synonyms |

Combivir lamivudine, zidovudine drug combination |

Origin of Product |

United States |

Scientific Research Applications

Clinical Trials

A significant clinical trial compared the efficacy of lamivudine-zidovudine combination therapy with zidovudine monotherapy in antiretroviral-naive patients. The study involved 129 participants over 24 weeks, followed by an additional 24 weeks of open-label therapy. Results indicated that the combination therapy led to superior increases in CD4+ cell counts (0.08 x 10^9/L vs. 0.02 x 10^9/L; P < .001) and greater reductions in HIV-1 viral load compared to monotherapy .

| Outcome Measure | Combination Therapy | Monotherapy | P-Value |

|---|---|---|---|

| CD4+ Cell Count Increase | 0.08 x 10^9/L | 0.02 x 10^9/L | < .001 |

| Viral Load Reduction | -1.33 log10 copies/mL | -0.57 log10 copies/mL | < .001 |

This study concluded that lamivudine-zidovudine combination therapy provides a potent and sustained antiviral effect, making it a preferred choice for initial treatment regimens .

Prevention of Maternal-Infant Transmission

The lamivudine-zidovudine combination has been evaluated for its effectiveness in preventing maternal-infant transmission of HIV during pregnancy and breastfeeding. Observational studies have shown that this combination can reduce transmission rates by up to 50% compared to placebo . A phase 1/phase 2 trial indicated that lamivudine concentrations were therapeutically adequate in amniotic fluid, suggesting effective placental transfer .

Case Study: Maternal-Infant Transmission

In a study involving pregnant women receiving lamivudine-zidovudine, researchers monitored the safety and efficacy of the regimen on maternal health and infant outcomes. The findings highlighted a significant reduction in viral load among treated mothers, correlating with lower rates of HIV transmission to infants .

Resistance Patterns

The combination therapy has been noted for its ability to delay the emergence of resistance mutations associated with zidovudine. However, resistance to lamivudine can develop more rapidly under prolonged treatment . Genotypic analyses revealed specific mutations linked to dual resistance, emphasizing the need for ongoing monitoring and potential adjustments in therapy.

| Resistance Type | Mutation Association |

|---|---|

| Zidovudine Resistance | G333E mutation |

| Lamivudine Resistance | Rapid development |

Use in Co-Infections

Lamivudine and zidovudine are also utilized in patients co-infected with hepatitis B virus (HBV) and HIV-1. Discontinuation of lamivudine in these patients can lead to severe exacerbations of hepatitis B, necessitating careful management and monitoring .

Case Study: Co-Infection Management

In a cohort study involving HIV-HBV co-infected patients, those receiving lamivudine-zidovudine demonstrated improved hepatic function compared to those on alternative regimens, highlighting the importance of this combination in managing dual infections effectively .

Chemical Reactions Analysis

Phosphorylation to Active Metabolites

Both drugs undergo intracellular phosphorylation to active triphosphate forms, which terminate viral DNA synthesis via reverse transcriptase inhibition.

-

Mechanistic Insight :

Metabolic Pathways and Enzymatic Interactions

Neither drug undergoes significant hepatic metabolism via cytochrome P450 (CYP) enzymes, reducing interactions with CYP-metabolized drugs .

-

Notable Findings :

Stability and Degradation Reactions

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Pharmacological Properties

| Parameter | Lamivudine | Zidovudine | Emtricitabine | Tenofovir |

|---|---|---|---|---|

| Half-life (hr) | 5–7 | 1.1 | 10 | 17 |

| Bioavailability | 86% | 64% | 93% | 25% |

| Protein Binding | <36% | 30–38% | <4% | <7% |

| Primary Excretion | Renal (70%) | Renal (14%) | Renal (86%) | Renal (70%) |

Efficacy in Viral Suppression

- Lamivudine + Zidovudine vs. Zidovudine Monotherapy: In a 52-week trial, combination therapy reduced HIV-1 RNA by 1.5 log₁₀ copies/mL versus 0.5 log₁₀ for zidovudine alone. CD4+ counts increased by 50 cells/μL compared to 10 cells/μL with monotherapy .

- Lamivudine vs. Emtricitabine : A meta-analysis of 12 trials showed comparable efficacy (HIV RNA <50 copies/mL in 78% vs. 82% at 48 weeks), but emtricitabine had a longer intracellular half-life, supporting once-daily dosing .

- Zidovudine vs. Stavudine : Stavudine caused higher rates of lipoatrophy (18% vs. 5% at 48 weeks) when combined with lamivudine and indinavir, favoring zidovudine for long-term metabolic safety .

Pharmacokinetic Interactions

- Lamivudine + Zidovudine: No clinically significant drug-drug interactions observed.

- Combination with Protease Inhibitors : Indinavir increases zidovudine’s AUC by 29%, but dose adjustments are unnecessary .

Resistance Profiles

- Lamivudine : Rapid selection of M184V mutation (reduces susceptibility by >100-fold) but restores zidovudine sensitivity in T215Y mutants .

- Zidovudine : Thymidine analog mutations (TAMs: M41L, D67N) reduce efficacy, but dual therapy with lamivudine delays resistance emergence .

Economic and Clinical Impact

- Cost-Effectiveness: In the UK, lamivudine/zidovudine combination saved £3,200 per quality-adjusted life year (QALY) compared to zidovudine monotherapy, driven by reduced hospitalizations .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.